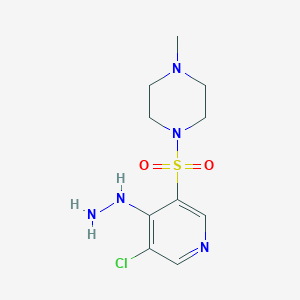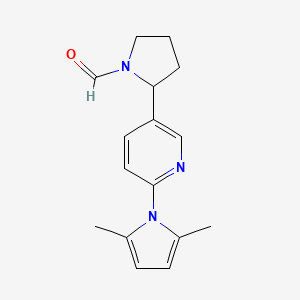
4-(3-Methyl-5-vinylpyridin-2-yl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Methyl-5-vinylpyridin-2-yl)morpholine is a heterocyclic compound that features a morpholine ring attached to a pyridine ring with a vinyl and methyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methyl-5-vinylpyridin-2-yl)morpholine typically involves the coupling of a morpholine derivative with a pyridine derivative. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of morpholine with a halogenated pyridine derivative under palladium catalysis . The reaction conditions usually include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-(3-Methyl-5-vinylpyridin-2-yl)morpholine can undergo various types of chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The methyl and vinyl groups can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction reactions.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
4-(3-Methyl-5-vinylpyridin-2-yl)morpholine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 4-(3-Methyl-5-vinylpyridin-2-yl)morpholine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity. The vinyl group can participate in covalent bonding with target proteins, while the pyridine and morpholine rings can engage in hydrogen bonding and hydrophobic interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(4-Methyl-5-vinylpyridin-2-yl)morpholine: Similar structure but with a different position of the methyl group.
Morpholine derivatives: Compounds with the morpholine ring but different substituents, such as nitrile, amine, ester, phosphonate, or ketone functions.
Uniqueness
4-(3-Methyl-5-vinylpyridin-2-yl)morpholine is unique due to the specific positioning of the methyl and vinyl groups on the pyridine ring, which can influence its reactivity and binding properties. This structural uniqueness can lead to distinct biological activities and applications compared to other morpholine derivatives.
Eigenschaften
Molekularformel |
C12H16N2O |
|---|---|
Molekulargewicht |
204.27 g/mol |
IUPAC-Name |
4-(5-ethenyl-3-methylpyridin-2-yl)morpholine |
InChI |
InChI=1S/C12H16N2O/c1-3-11-8-10(2)12(13-9-11)14-4-6-15-7-5-14/h3,8-9H,1,4-7H2,2H3 |
InChI-Schlüssel |
SFXRQHZRPJCGHH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CN=C1N2CCOCC2)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-(Piperidin-1-yl)benzo[d]oxazol-5-amine](/img/structure/B11806301.png)
![5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine dihydrobromide](/img/structure/B11806311.png)



![4-(7-Chloroimidazo[1,2-c]pyrimidin-5-yl)morpholine](/img/structure/B11806322.png)
![3-Amino-N-(benzo[d][1,3]dioxol-5-yl)-4-bromobenzamide](/img/structure/B11806330.png)
![2-amino-1-[(2S)-2-[[benzyl(cyclopropyl)amino]methyl]piperidin-1-yl]propan-1-one](/img/structure/B11806334.png)


![3-(4-Methoxybenzyl)-6-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B11806346.png)
